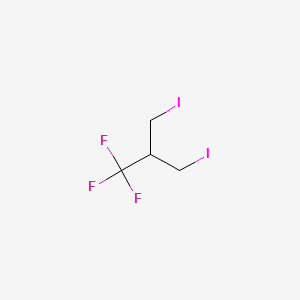
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isobutyramide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isobutyramide typically involves the reaction of p-tolyl tetrazole with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isobutyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes or receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(p-tolyl)-1H-tetrazole: Shares the tetrazole ring but lacks the isobutyramide moiety.
N-methyl-1H-tetrazole: Similar tetrazole structure with a different substituent.
Isobutyramide: Lacks the tetrazole ring but shares the isobutyramide moiety.
Uniqueness: N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isobutyramide is unique due to the combination of the tetrazole ring and the isobutyramide group. This structural combination imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Eigenschaften
IUPAC Name |
2-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9(2)13(19)14-8-12-15-16-17-18(12)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCVIJRIJCVDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{3',4'-dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]-2'-yl}prop-2-en-1-one](/img/structure/B2892895.png)


![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B2892898.png)
![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2892899.png)


![ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate](/img/structure/B2892902.png)
![5-(2-Chlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2892905.png)

![N-[3-(Phenylmethoxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2892909.png)
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile](/img/structure/B2892910.png)
![(Z)-ethyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892915.png)

